Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Vue d'ensemble

Description

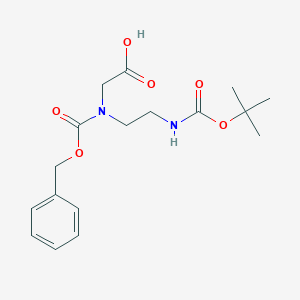

Z-N-(N-beta-Boc-aminoethyl)-gly-OH: is a synthetic compound used primarily in biochemical research. It is known for its role in proteomics and other biochemical studies. The compound has a molecular formula of C17H24N2O6 and a molecular weight of 352.38 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-N-(N-beta-Boc-aminoethyl)-gly-OH typically involves the protection of amino groups and the coupling of glycine derivatives. The process often starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is followed by the coupling of the protected aminoethyl group with glycine. The reaction conditions usually involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Z-N-(N-beta-Boc-aminoethyl)-gly-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove protective groups or to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to deprotected aminoethyl-glycine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Z-N-(N-beta-Boc-aminoethyl)-gly-OH finds extensive use in several domains:

Chemistry

- Peptide Synthesis : It serves as a building block in the synthesis of peptides and other complex molecules, allowing for the introduction of specific functionalities that enhance biological activity.

Biology

- Protein Interactions : The compound is utilized in studies examining protein-protein interactions, enzyme mechanisms, and the role of specific amino acids in biological systems.

- Drug Development : Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting specific biological pathways .

Industrial Applications

- Biochemical Reagents : this compound is used in producing biochemical reagents and diagnostic tools essential for various assays and experimental setups .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

- Study on Enzyme Inhibition : Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential in drug design .

- Peptide Therapeutics Development : A case study highlighted the successful incorporation of this compound into peptide sequences aimed at enhancing stability and bioactivity, leading to promising results in preclinical trials .

Mécanisme D'action

The mechanism of action of Z-N-(N-beta-Boc-aminoethyl)-gly-OH involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Z-N-(N-beta-Boc-aminoethyl)-L-alanine

- Z-N-(N-beta-Boc-aminoethyl)-L-valine

- Z-N-(N-beta-Boc-aminoethyl)-L-leucine

Uniqueness

Z-N-(N-beta-Boc-aminoethyl)-gly-OH is unique due to its specific structure, which allows for selective reactions and high stability. Compared to similar compounds, it offers distinct advantages in terms of reactivity and ease of synthesis.

Activité Biologique

Z-N-(N-beta-Boc-aminoethyl)-gly-OH is a compound that has garnered attention in the field of peptide synthesis and biological research due to its structural components and potential biological activities. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an amino acid derivative that incorporates a glycine moiety protected by the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups. These protective groups play a crucial role in preventing undesired reactions during peptide synthesis, facilitating the controlled assembly of peptides.

The compound's structure allows it to participate in various biochemical processes:

- Role in Peptide Synthesis : this compound serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids while maintaining stability against hydrolysis and oxidation during synthesis.

- Cellular Effects : The peptides synthesized using this compound can influence cellular functions such as signaling pathways, gene expression, and metabolic processes. The specific effects depend on the sequence and structure of the resulting peptides.

The biological activity of this compound is primarily indirect, as it acts as a precursor for biologically active peptides. The mechanism involves:

- Protection and Deprotection : The Boc and Z groups are removed under specific conditions (e.g., acidic or basic environments), allowing the formation of peptide bonds. This process is essential for creating peptides that can interact with biological targets .

- Influence on Peptide Structure : The structural characteristics imparted by the glycine moiety contribute to the conformational flexibility of synthesized peptides, which can enhance their binding affinity to target proteins or receptors.

1. Inhibition Studies

Research has indicated that peptides synthesized from this compound can exhibit inhibitory effects on specific enzymes. For instance, studies have shown that certain peptide constructs can inhibit metallo-β-lactamases (MBLs) by sequestering zinc ions, thereby restoring the efficacy of β-lactam antibiotics against resistant bacteria .

| Peptide | Target Enzyme | IC50 (μM) | Effect |

|---|---|---|---|

| Peptide A | NDM-1 | 13 | Inhibition via Zn2+ chelation |

| Peptide B | MBLs | 12 | Direct removal of Zn2+ |

2. Cellular Impact Studies

In vitro studies have demonstrated that peptides derived from this compound can affect cell viability and proliferation. For example, one study reported that certain peptide sequences led to increased apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Transport and Distribution

The distribution of peptides synthesized using this compound is influenced by their molecular weight, charge, and hydrophobicity. These factors determine their ability to penetrate cellular membranes and reach intracellular targets. Research indicates that modifications to the peptide structure can enhance cellular uptake and bioavailability .

Propriétés

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-9-10-19(11-14(20)21)16(23)24-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHFRSUKEDBJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427287 | |

| Record name | Z-(Boc-aminoethyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34046-07-6 | |

| Record name | Z-(Boc-aminoethyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.